Oligomycin C
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Overview
Description
Oligomycin C is a macrolide antibiotic produced by various species of the genus Streptomyces. It is known for its potent inhibitory effects on the enzyme ATP synthase, which plays a crucial role in cellular energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oligomycin C is typically isolated from the fermentation broth of Streptomyces species. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The chemical structure of this compound has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces cultures under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, followed by purification using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Oligomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like dimethyl sulfoxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products
The major products formed from the chemical reactions of this compound include various derivatives with altered functional groups. These derivatives are often used in research to study the structure-activity relationship of this compound .
Scientific Research Applications
Oligomycin C has a wide range of applications in scientific research:
Mechanism of Action
Oligomycin C exerts its effects by binding to the subunit c of the ATP synthase enzyme, thereby blocking the proton channel (F_O subunit). This inhibition prevents the synthesis of ATP from ADP and inorganic phosphate, leading to a decrease in cellular energy production. The binding of this compound to ATP synthase is highly specific and involves interactions with conserved amino acid residues .
Comparison with Similar Compounds
Oligomycin C is chemically similar to Oligomycin A and Oligomycin B, with all three compounds being inhibitors of ATP synthase. this compound has unique structural features that distinguish it from its counterparts. For example, this compound lacks the hydroxy group present in Oligomycin A, which affects its binding affinity and inhibitory potency .
List of Similar Compounds
- Oligomycin A
- Oligomycin B
- Rutamycin B
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory effects on ATP synthase .
Properties
Molecular Formula |
C45H74O10 |
---|---|
Molecular Weight |
775.1 g/mol |
IUPAC Name |
(1S,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,22S,25R,27S,28R,29S)-22-ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione |
InChI |
InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/t25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m1/s1 |
InChI Key |
CMMLZMMKTYEOKV-LMBDXJSXSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)C=C[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@H]([C@@H]([C@H](CC=CC=C1)C)O)C)C)O)C)C)O)C)C |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C |
Synonyms |
oligomycin C |
Origin of Product |
United States |
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